ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate
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Overview
Description
Ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroacetyl group, a trifluoromethyl group, and a sulfamoylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]propanoate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoylphenyl group.
Condensation Reactions: The presence of the amino group allows for condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties has shown promise in the treatment of certain diseases, particularly those involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s catalytic function. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]propanoate: Lacks the chloroacetyl group but shares similar structural features.
N-(4-sulfamoylphenyl)-2-chloroacetamide: Contains the chloroacetyl and sulfamoylphenyl groups but lacks the trifluoromethyl group.
Uniqueness
Ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15ClF3N3O5S |
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Molecular Weight |
417.79 g/mol |
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(4-sulfamoylanilino)propanoate |
InChI |
InChI=1S/C13H15ClF3N3O5S/c1-2-25-11(22)12(13(15,16)17,20-10(21)7-14)19-8-3-5-9(6-4-8)26(18,23)24/h3-6,19H,2,7H2,1H3,(H,20,21)(H2,18,23,24) |
InChI Key |
XOZYFGRDMLNHHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)CCl |
Origin of Product |
United States |
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